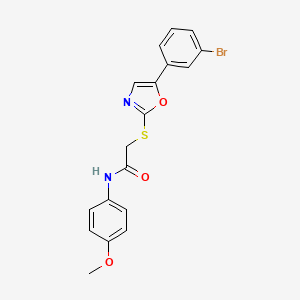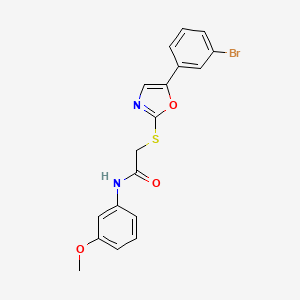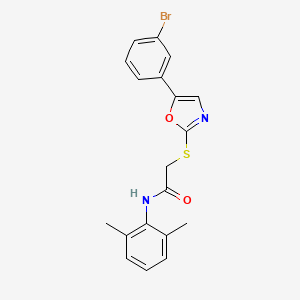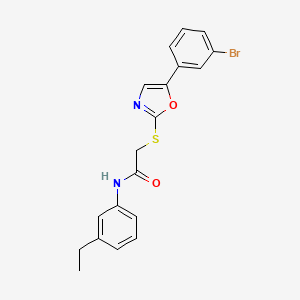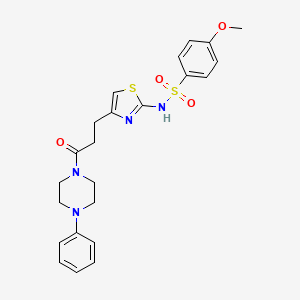
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide
Übersicht
Beschreibung
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide, also known as BFA-12, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in the field of cancer research. BFA-12 is a small molecule inhibitor that has been shown to selectively target cancer cells while sparing normal cells, making it a promising candidate for cancer therapy.
Wirkmechanismus
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide inhibits the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of numerous cellular processes, including cell growth and survival. By inhibiting HSP90, 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide induces cell death in cancer cells while sparing normal cells.
Biochemical and Physiological Effects:
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer therapy. In addition, 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. However, 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide has also been shown to exhibit some degree of toxicity in normal cells at high concentrations, indicating that further optimization of its dosing regimen may be necessary.
Zukünftige Richtungen
For research on 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide could include the development of more potent analogs with improved selectivity and reduced toxicity, as well as the investigation of its potential use in combination with other cancer therapies. In addition, further studies could be conducted to elucidate the precise mechanisms by which 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide induces cell death in cancer cells.
Wissenschaftliche Forschungsanwendungen
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide has been extensively studied in preclinical models of cancer, where it has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, 2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide has been shown to be effective in inhibiting the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Eigenschaften
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrFN2O2S/c1-11-5-6-14(20)8-15(11)22-17(23)10-25-18-21-9-16(24-18)12-3-2-4-13(19)7-12/h2-9H,10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNGFDTZGJFKSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



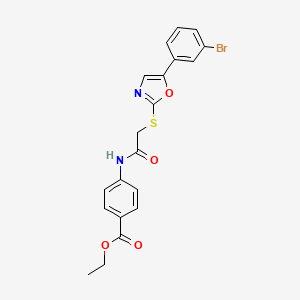




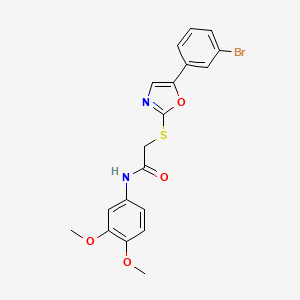
![N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3206318.png)
